[(1S,3R,18S,19R,20R,21R,22S,23R,24S,25R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate
Description
BenchChem offers high-quality [(1S,3R,18S,19R,20R,21R,22S,23R,24S,25R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1S,3R,18S,19R,20R,21R,22S,23R,24S,25R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H47NO20 |
|---|---|
Molecular Weight |
873.8 g/mol |
IUPAC Name |
[(1S,3R,18S,19R,20R,21R,22S,23R,24S,25R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate |
InChI |
InChI=1S/C41H47NO20/c1-19(43)54-18-40-32(58-22(4)46)28(56-20(2)44)27-30(57-21(3)45)41(40)39(8,52)31(29(33(40)59-23(5)47)60-34(48)24-12-15-53-16-24)61-36(50)37(6,51)13-11-26-25(10-9-14-42-26)35(49)55-17-38(27,7)62-41/h9-10,12,14-16,27-33,51-52H,11,13,17-18H2,1-8H3/t27-,28+,29-,30+,31-,32+,33-,37?,38-,39?,40+,41-/m0/s1 |
InChI Key |
JOKOHWLSQAZHFX-RMJXNWAZSA-N |
Isomeric SMILES |
CC(=O)OC[C@]12[C@@H]([C@@H]([C@H]3[C@H]([C@]14C([C@H]([C@@H]([C@@H]2OC(=O)C)OC(=O)C5=COC=C5)OC(=O)C(CCC6=C(C=CC=N6)C(=O)OC[C@@]3(O4)C)(C)O)(C)O)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC12C(C(C3C(C14C(C(C(C2OC(=O)C)OC(=O)C5=COC=C5)OC(=O)C(CCC6=C(C=CC=N6)C(=O)OCC3(O4)C)(C)O)(C)O)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Biological Activity
The compound [(1S,3R,18S,19R,20R,21R,22S,23R,24S,25R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate is a complex organic molecule characterized by multiple functional groups and a unique pentacyclic structure. This article details its biological activities based on recent research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C36H43NO17 |
| Molecular Weight | 761.7 g/mol |
| IUPAC Name | [(1S,...)-furan-3-carboxylate] |
| Structure | Complex pentacyclic framework |
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities:
1. Antioxidant Activity
Studies have shown that the compound possesses significant antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in cellular models.
2. Antimicrobial Properties
The compound has demonstrated antimicrobial effects against various pathogens including bacteria and fungi. In vitro studies suggest its potential as a natural antimicrobial agent.
3. Anti-inflammatory Effects
Research indicates that it can modulate inflammatory pathways. The compound reduces the production of pro-inflammatory cytokines in cell cultures.
4. Anticancer Potential
Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines through various mechanisms including cell cycle arrest.
The biological activities of the compound are attributed to its ability to interact with specific molecular targets:
- Antioxidant Mechanism: The hydroxyl groups in its structure donate electrons to free radicals.
- Antimicrobial Action: It disrupts microbial cell membrane integrity.
- Anti-inflammatory Pathway: It inhibits NF-kB signaling pathways.
Case Studies
Several studies have investigated the biological activity of this compound:
Study 1: Antioxidant Activity
A study published in Journal of Natural Products evaluated the antioxidant capacity using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels compared to control groups.
Study 2: Antimicrobial Efficacy
In research conducted by International Journal of Antimicrobial Agents, the compound was tested against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics.
Study 3: Anti-inflammatory Effects
A study in Phytotherapy Research assessed the anti-inflammatory effects in a murine model of inflammation. Results showed a marked decrease in paw edema and inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
